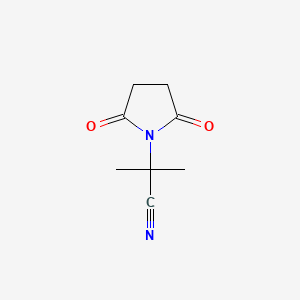
alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a pyrrolidine ring substituted with two oxo groups and a nitrile group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile typically involves the reaction of a suitable pyrrolidine derivative with reagents that introduce the oxo and nitrile functionalities. One common method involves the use of this compound as a starting material, which is then subjected to nitrile formation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetamide
- Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidinepropionitrile
Uniqueness
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H2,1-2H3 |
InChI Key |
YKZXQMDCLOGBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















